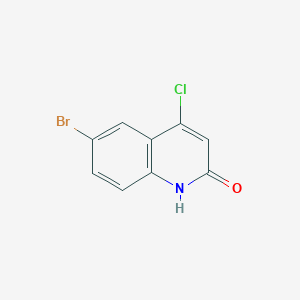

6-Bromo-4-chloroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(11)4-9(13)12-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOPBKUUYPMEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Quinolone Scaffold in Pharmaceutical Sciences

The quinolone scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridinone ring, is a cornerstone in medicinal chemistry. Its structural features, including the presence of a hydrogen bond donor (-NH) and acceptor (-C=O), provide a versatile platform for chemical modifications. researchgate.net This adaptability allows for the fine-tuning of physicochemical properties and biological activities, making it a highly sought-after framework in drug design. researchgate.netnih.gov

Initially recognized for their potent antibacterial properties, quinolone derivatives have since demonstrated a broad spectrum of pharmacological activities. researchgate.netrsc.org These include anticancer, antifungal, antimalarial, antiviral, and anti-inflammatory effects. nih.govrsc.orgnih.gov The ability to introduce various substituents at different positions of the quinolone ring has enabled the development of compounds with enhanced potency and selectivity for specific biological targets. researchgate.net

Overview of Halogenated Quinolines and Quinolones in Drug Discovery

The introduction of halogen atoms into the quinoline (B57606) and quinolone scaffolds has proven to be a pivotal strategy in drug discovery. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net This has led to the development of numerous halogenated quinoline-based drugs with improved therapeutic profiles.

The presence of halogens, such as bromine and chlorine, can enhance the biological activity of quinolone derivatives. nih.gov For instance, halogenated quinolines have been investigated for their potent antibacterial and biofilm-eradicating activities, particularly against drug-resistant strains. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for extensive analogue synthesis and the exploration of structure-activity relationships, leading to the discovery of novel therapeutic agents. nih.govresearchgate.net

Research Landscape of 6 Bromo 4 Chloroquinolin 2 1h One

Strategies for Quinolin-2(1H)-one Core Synthesis

The formation of the fundamental quinolin-2(1H)-one scaffold is a critical stage in the synthesis of this compound. This is primarily achieved through the cyclization of appropriately substituted aniline (B41778) derivatives or by the conversion of related quinolone intermediates.

Cyclization Reactions of 4-Bromoaniline Derivatives

A common and effective approach involves the cyclization of derivatives of 4-bromoaniline. This method builds the quinolinone ring system from an acyclic precursor already containing the desired bromine substituent at the 6-position.

One documented route begins with the reaction of 4-bromoaniline with ethyl propiolate. google.com This initial step forms 3-(4-bromoanilino)acrylate, which is then cyclized at high temperatures in a solvent like diphenyl ether to yield 6-bromoquinolin-4(1H)-one. google.comresearchgate.net Subsequent chlorination is required to obtain the final product. A patent describes a three-step process starting from 4-bromoaniline and ethyl propiolate, which is highlighted as being suitable for industrial-scale production with a total yield of 70% or more. google.com The reaction of anilines with ethyl propiolate has been studied, noting that it can produce a mixture of cis- and trans-enamines. researchgate.net

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |

| 4-Bromoaniline | Ethyl Propiolate | 3-(4-bromoanilino)ethyl acrylate (B77674) | 6-Bromoquinolin-4(1H)-one | High-temperature cyclization in diphenyl ether google.comresearchgate.net |

Another widely used precursor is 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. atlantis-press.comwikipedia.orgscimplify.comchemicalbook.com The reaction of 4-bromoaniline with Meldrum's acid and a C1 source like triethyl orthoformate or trimethyl orthoformate yields an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.comresearchgate.net This adduct is then subjected to thermal cyclization in a high-boiling solvent such as diphenyl ether to form 6-bromoquinolin-4-ol (B142416). atlantis-press.comresearchgate.net This intermediate can then be converted to the target molecule. Some methods describe the initial reaction occurring in ethanol (B145695) or even without a solvent. atlantis-press.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Product | Conditions |

| 4-Bromoaniline | Meldrum's Acid | Triethyl orthoformate | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 6-Bromoquinolin-4-ol | Thermal cyclization in diphenyl ether atlantis-press.comresearchgate.net |

Conversion of Related Quinolone Intermediates

An alternative strategy involves the modification of pre-existing quinolone structures to introduce the required chloro and bromo functionalities.

The direct conversion of 6-bromoquinolin-4(1H)-one to 6-bromo-4-chloroquinoline is a key transformation. This is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl3) or phosphorus trichloride (B1173362) (PCl3). google.com A patent details the use of phosphorus oxychloride in toluene, followed by workup, to yield the chlorinated product. google.com Another embodiment in the same patent describes using phosphorus trichloride in toluene. google.com The resulting 6-bromo-4-chloroquinoline can then potentially be converted to the desired 2(1H)-one tautomer, although the direct conversion to the 2-oxo-4-chloro isomer is not explicitly detailed in the provided search results.

The synthesis can also proceed via 6-bromo-4-hydroxyquinolin-2(1H)-one. This intermediate can be prepared by reacting 4'-bromoacetoacetanilide with a cyclizing agent. chemicalbook.com Another route to this intermediate involves the reaction of 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by cyclization using Eaton's reagent. chemicalbook.com The conversion of 6-bromo-4-hydroxyquinolin-2(1H)-one to this compound would involve a chlorination step, likely using a reagent such as phosphorus oxychloride, to replace the hydroxyl group at the 4-position with a chlorine atom.

| Starting Material | Reagent | Product |

| 4'-Bromoacetoacetanilide | Cyclizing Agent | 6-Bromo-4-hydroxyquinolin-2(1H)-one chemicalbook.com |

| 4-Bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione | Eaton's Reagent | 6-Bromo-4-hydroxyquinolin-2(1H)-one chemicalbook.com |

| 6-Bromo-4-hydroxyquinolin-2(1H)-one | Chlorinating Agent (e.g., POCl3) | This compound |

Regioselective Halogenation Strategies

The primary challenge in synthesizing this compound lies in the selective introduction of two different halogen atoms onto the quinolinone core. The typical synthetic pathway involves the chlorination of a pre-functionalized 6-bromo-4-hydroxyquinolin-2(1H)-one precursor.

Introduction of Chlorine at the C-4 Position

The conversion of the C-4 hydroxyl group (or its tautomeric keto form) to a chlorine atom is a critical transformation, typically accomplished using potent chlorinating agents like phosphoryl chloride (POCl₃) or phosphorus trichloride (PCl₃). This reaction proceeds via the conversion of the C-4 hydroxyl group into a better leaving group, facilitating nucleophilic substitution by a chloride ion.

Phosphoryl chloride is a widely employed reagent for the deoxychlorination of hydroxy-heterocycles. The reaction with 6-bromo-4-hydroxyquinolin-2(1H)-one proceeds by heating, often in an excess of POCl₃ which can also serve as the solvent. The mechanism is believed to involve the initial phosphorylation of the C-4 oxygen, forming a phosphate (B84403) ester intermediate. This intermediate is then susceptible to nucleophilic attack by chloride ions, leading to the formation of the desired 4-chloro product. atlantis-press.com

In some procedures, a catalytic amount of a tertiary amine or dimethylformamide (DMF) is added to facilitate the reaction. atlantis-press.com For instance, reacting 6-bromoquinolin-4-ol with POCl₃ and a few drops of DMF, followed by refluxing at 110°C for 3 hours, has been shown to produce 6-bromo-4-chloroquinoline in an 81% yield. atlantis-press.com Another reported method involves heating the precursor, 6-bromo-quinolin-4-ol, in neat phosphoryl chloride under reflux for 6 hours, achieving a near-quantitative yield of 98.5%. chemicalbook.com

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromoquinolin-4-ol | POCl₃, DMF | Neat | 110 | 3 | 81 | atlantis-press.com |

| 6-Bromo-quinolin-4-ol | POCl₃ | Neat | Reflux | 6 | 98.5 | chemicalbook.com |

Phosphorus trichloride offers an alternative route for the chlorination at the C-4 position. This reagent can effectively convert the C-4 hydroxyl group to a chlorine atom, often under milder conditions or with different work-up procedures compared to POCl₃.

Patented procedures describe the reaction of 6-bromoquinoline-4(1H)-one with PCl₃ in a solvent like toluene. The reaction mixture is heated to reflux for approximately 2 hours. The amount of PCl₃ used can influence the reaction yield. For example, using 2.5 equivalents of PCl₃ relative to the quinolinone precursor resulted in a 91.5% yield, while using 4 equivalents yielded 89.6%. This suggests that optimizing the stoichiometry of the reagent is a key factor in process efficiency.

| Precursor | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Bromoquinoline-4(1H)-one | PCl₃ (2.5) | Toluene | Reflux | 2 | 91.5 |

| 6-Bromoquinoline-4(1H)-one | PCl₃ (4.0) | Toluene | Reflux | 2 | 89.6 |

Bromination Strategies at the C-6 Position

The introduction of the bromine atom at the C-6 position is almost exclusively accomplished by utilizing a pre-brominated starting material rather than by direct bromination of the quinolinone ring. The most common and efficient strategy is to begin the synthesis with 4-bromoaniline. researchgate.netresearchgate.net This ensures that the bromine atom is correctly positioned from the outset, avoiding issues with regioselectivity that would arise from attempting to brominate the assembled quinolinone ring, which possesses multiple potential sites for electrophilic attack.

The synthesis typically proceeds via a condensation reaction between 4-bromoaniline and a β-ketoester, such as ethyl acetoacetate (B1235776) (the Knorr synthesis), or with other suitable three-carbon synthons like Meldrum's acid and triethyl orthoformate. atlantis-press.comresearchgate.net This is followed by a high-temperature cyclization step, often in a high-boiling solvent like diphenyl ether or by using a dehydrating agent like polyphosphoric acid, to construct the 6-bromoquinolin-2(1H)-one core. atlantis-press.comchemicalbook.com This foundational structure then undergoes the aforementioned chlorination at the C-4 position.

Process Intensification and Scale-Up Considerations

Optimizing the synthesis for large-scale production involves a careful examination of reaction parameters to maximize yield, minimize reaction time, and ensure process safety and cost-effectiveness.

Reaction Condition Optimization (Temperature, Solvent, Time)

The efficiency of the synthesis of this compound is highly dependent on the fine-tuning of reaction conditions for each synthetic step.

For the initial formation of the quinolinone precursor from 4-bromoaniline, temperature and time are critical. In the reaction with ethyl propiolate, for instance, a temperature increase from 30°C to 50°C can significantly reduce the required reaction time from 72 hours to 32 hours. The subsequent cyclization step is typically conducted at very high temperatures, such as 190-250°C in a solvent like diphenyl ether, to drive the reaction to completion, often within minutes. atlantis-press.comresearchgate.net

In the crucial chlorination step, the choice of reagent dictates the optimal conditions.

With POCl₃ : The reaction can be run in neat phosphoryl chloride, which acts as both reagent and solvent. A reaction time of 3-6 hours at reflux temperature (around 110-153°C) is typical. atlantis-press.comchemicalbook.com Using a co-solvent is generally avoided unless a catalyst like DMF is used. atlantis-press.com

With PCl₃ : The reaction is effectively carried out in a high-boiling inert solvent like toluene. A shorter reaction time of 2 hours at reflux temperature is sufficient to achieve high yields.

The table below summarizes key optimized conditions for the chlorination step, highlighting the trade-offs between different protocols.

| Step | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Key Optimization Insight | Reference |

| Chlorination | POCl₃ | Neat | Reflux | 6 h | 98.5 | Longer reaction time in neat reagent leads to very high yield. | chemicalbook.com |

| Chlorination | POCl₃, DMF (cat.) | Neat | 110 | 3 h | 81 | Catalytic DMF allows for slightly lower temperature and shorter time. | atlantis-press.com |

| Chlorination | PCl₃ | Toluene | Reflux | 2 h | ~91 | Use of a solvent and shorter reaction time provides high yield. |

By carefully selecting starting materials and optimizing parameters such as reagent stoichiometry, temperature, and reaction time, the synthesis of this compound can be performed efficiently and with high yields.

Purification Techniques and Yield Enhancement Strategies

The purification of this compound and its precursors is critical for obtaining a product with the desired purity for subsequent reactions. Common techniques employed include recrystallization, washing with various solvents, and chromatographic methods.

Recrystallization is a widely used method for purifying the solid intermediates and the final product. For instance, after the cyclization of 3-(4-bromoanilino)ethyl acrylate to form 6-bromoquinolin-4(1H)-one, the crude product can be purified by recrystallization from a suitable solvent like normal heptane. solvay.com Similarly, the intermediate 6-bromo-4-hydroxyquinolin-2(1H)-one can be purified by precipitation from a solution by adjusting the pH, followed by washing with water and ethanol. nih.gov

Washing the crude product with appropriate solvents helps in removing unreacted starting materials and by-products. For example, after the chlorination of 6-bromoquinolin-4-ol using phosphorus oxychloride, the reaction mixture is often poured into ice water and the resulting solid is collected by filtration and washed with water to remove excess reagents and inorganic salts. nih.govatlantis-press.com Further washing with organic solvents like ether can also be employed to remove organic impurities. solvay.com

Yield enhancement strategies often involve the optimization of reaction conditions such as temperature, reaction time, and the choice of reagents and solvents. In the synthesis of 6-bromo-4-iodoquinoline (B1287929) from 6-bromo-4-chloroquinoline, optimizing the reaction temperature to 190 °C was found to avoid the formation of impurities, leading to an increased yield and shorter reaction time. atlantis-press.com The choice of chlorinating agent and its amount can also significantly impact the yield. Using phosphorus trichloride has been reported to give a high yield of 91.5% for the chlorination step. solvay.com

Another strategy to enhance yield is the careful control of the reaction work-up. After chlorination with phosphorus oxychloride, removal of the excess reagent under vacuum before quenching with water can prevent potential side reactions and product degradation. nih.gov The use of a base like sodium bicarbonate to neutralize the acidic reaction mixture to a specific pH range (5-6) can also be crucial for maximizing the precipitation and recovery of the product. atlantis-press.com

Below is a table summarizing common purification techniques and yield enhancement strategies for the synthesis of this compound and its intermediates.

| Step | Compound | Purification Technique | Yield Enhancement Strategy | Reference |

| Cyclization | 6-Bromoquinolin-4(1H)-one | Recrystallization from normal heptane; Beating with ethyl acetate | Cooling the reaction mixture and allowing it to stand overnight to maximize precipitation. | solvay.com |

| Chlorination | 6-Bromo-4-chloroquinoline | Washing with water and ether; Recrystallization | Use of phosphorus trichloride as chlorinating agent; Removal of excess POCl3 under vacuum before work-up. | solvay.comnih.gov |

| Precursor Synthesis | 6-Bromo-4-hydroxyquinolin-2(1H)-one | Precipitation by pH adjustment; Washing with water and ethanol | Careful control of pH during precipitation. | nih.gov |

| Overall Process | 6-Bromo-4-iodoquinoline (from 6-bromo-4-chloroquinoline) | Distillation under reduced pressure | Optimization of reaction temperature to minimize impurities. | atlantis-press.com |

Environmental Impact of Synthetic Routes

The environmental impact of the synthetic routes to this compound is a significant concern, primarily due to the use of hazardous reagents and solvents. The most notable of these are phosphorus oxychloride (POCl3) and high-boiling aromatic solvents like diphenyl ether.

Diphenyl ether, often used as a high-temperature solvent for cyclization reactions, is also a substance of environmental concern. patsnap.com Although not considered highly toxic, it is persistent in the environment and can bioaccumulate. nih.govresearchgate.net Its high boiling point makes it effective for certain reactions but also means that its removal and disposal require energy-intensive processes. The search for more environmentally benign solvents for high-temperature reactions is an active area of research. mdpi.comchemistryviews.org Some alternatives that have been explored for high-temperature reactions include ionic liquids and deep eutectic solvents, which can offer advantages in terms of lower volatility and potential for recycling. chemistryviews.orgrsc.orgresearchgate.net

The following table summarizes the key environmental considerations for the synthesis of this compound.

| Reagent/Solvent | Role in Synthesis | Environmental Concerns | Potential Alternatives/Mitigation | Reference |

| Phosphorus Oxychloride (POCl3) | Chlorinating agent | Toxic, corrosive, carcinogenic; produces acidic and phosphorus-containing waste. | Thionyl chloride/BTC, equimolar POCl3 reactions, careful waste neutralization. | rsc.orgmdpi.comsci-hub.se |

| Diphenyl Ether | High-temperature solvent | Persistent, potential for bioaccumulation, high energy for removal. | Ionic liquids, deep eutectic solvents, solvent-free reactions. | nih.govpatsnap.comresearchgate.netmdpi.comchemistryviews.orgrsc.org |

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular framework of this compound. Each method provides unique insights into the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, 6-bromo-4-hydroxyquinolin-2(1H)-one, provides insight into the expected signals for the quinoline core. chemicalbook.com For this compound, the aromatic protons on the benzene (B151609) ring are expected to show distinct splitting patterns due to their coupling with adjacent protons. The proton at position 5 would likely appear as a doublet, coupling with the proton at position 7. The proton at position 7 would appear as a doublet of doublets, and the proton at position 8 as a doublet. The isolated proton at position 3 on the pyridinone ring would appear as a singlet. The broad singlet for the N-H proton is also a characteristic feature.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show nine distinct signals corresponding to the nine carbon atoms in the structure. The carbonyl carbon (C-2) would appear significantly downfield. The carbon atoms bonded to bromine (C-6) and chlorine (C-4) would also exhibit characteristic shifts.

A study on similar quinoline derivatives provides a basis for predicting the chemical shifts in this compound. nih.gov

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C2 | - | ~160-165 |

| C3 | Singlet | ~110-115 |

| C4 | - | ~140-145 |

| C4a | - | ~138-142 |

| C5 | Doublet | ~125-130 |

| C6 | - | ~118-122 |

| C7 | Doublet of Doublets | ~130-135 |

| C8 | Doublet | ~120-125 |

| C8a | - | ~120-125 |

| NH | Broad Singlet | - |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically found in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3200-3400 cm⁻¹. Other characteristic peaks would include C=C stretching vibrations for the aromatic rings and C-Cl and C-Br stretching vibrations at lower frequencies. Studies on structurally similar compounds, such as 4-chloro-2-bromoacetophenone, provide a reference for the expected vibrational modes. nih.gov

Raman Spectroscopy: FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations and the C-Br and C-Cl bonds would be expected to show strong signals in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 |

| C=O | Stretch | 1650-1680 |

| C=C | Aromatic Stretch | 1450-1600 |

| C-Cl | Stretch | 600-800 |

| C-Br | Stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the quinolinone ring system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum, likely corresponding to π→π* transitions. Comparative spectral analysis of related quinoline compounds can aid in the interpretation of these electronic transitions. researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₅BrClNO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. docbrown.infoyoutube.com The most abundant molecular ion peaks would correspond to [C₉H₅⁷⁹Br³⁵Cl¹⁴N¹⁶O]⁺ and [C₉H₅⁸¹Br³⁵Cl¹⁴N¹⁶O]⁺, appearing two mass units apart with nearly equal intensity. Fragmentation analysis can further confirm the structure by identifying characteristic losses of fragments such as CO, Cl, and Br. youtube.comdocbrown.info

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion (⁷⁹Br, ³⁵Cl) | 257.9 |

| [M+2]⁺ | Molecular Ion (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 259.9 |

| [M+4]⁺ | Molecular Ion (⁸¹Br, ³⁷Cl) | 261.9 |

| [M-CO]⁺ | Loss of Carbon Monoxide | 229.9 |

| [M-Cl]⁺ | Loss of Chlorine | 222.9 |

| [M-Br]⁺ | Loss of Bromine | 178.0 |

X-ray Diffraction Analysis for Crystalline Structures

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray diffraction provides the definitive three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

To date, a published single-crystal X-ray diffraction study specifically for this compound was not found in a comprehensive search of available literature. However, such an analysis would be invaluable. If suitable crystals could be grown, this technique would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potential halogen bonding. This data would offer an unambiguous confirmation of the structure and provide insights into the crystal packing and solid-state organization of the molecule. nih.gov

Powder X-ray Diffraction (XRPD) for Polymorphism

Powder X-ray Diffraction (XRPD) is a fundamental technique for the characterization of crystalline materials. It provides a unique fingerprint for a specific crystalline phase and is instrumental in identifying polymorphs—different crystalline forms of the same compound. The potential for polymorphism in quinolinone derivatives makes XRPD a critical tool in their solid-state characterization.

In a typical XRPD analysis, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The positions and intensities of the diffraction peaks are characteristic of the crystal lattice of the material. Different polymorphs will exhibit distinct XRPD patterns due to their different crystal structures.

For the analogous compound, 6-chloroquinolin-2(1H)-one, distinct crystalline forms have been identified, each with a unique XRPD pattern. uni.lu For instance, Form I of 6-chloroquinolin-2(1H)-one displays characteristic peaks at specific 2θ values, which differ from those of its metastable forms, Form II and Form III. uni.lu This differentiation is crucial for ensuring the consistency of the solid form in any application.

Table 1: Representative Powder X-ray Diffraction (XRPD) Peaks for a Crystalline Form of a Chloroquinolinone Analog

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 14.5 | 6.10 | 85 |

| 16.2 | 5.47 | 90 |

| 25.8 | 3.45 | 100 |

| 27.5 | 3.24 | 70 |

| 29.1 | 3.07 | 65 |

| Note: This data is representative of a crystalline form of an analogous compound and is for illustrative purposes. |

Thermal Analysis for Phase Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for probing the thermal properties of a compound, including melting, crystallization, phase transitions, and decomposition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For a pure crystalline compound, the DSC thermogram will typically show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks can indicate the existence of different polymorphs or impurities.

In the study of 6-chloroquinolin-2(1H)-one, DSC analysis revealed distinct thermal behaviors for its different polymorphic forms. uni.lu For example, the stable form (Form I) would be expected to exhibit a single, sharp melting endotherm at a higher temperature compared to any metastable forms.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for a Chloroquinolinone Analog

| Parameter | Value |

| Onset Temperature | 250 °C |

| Peak Melting Temperature | 255 °C |

| Enthalpy of Fusion | 120 J/g |

| Note: This data is representative of a crystalline form of an analogous compound and is for illustrative purposes. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability and to determine the decomposition temperature of a compound. The TGA curve provides information about the temperature at which the compound begins to lose mass due to decomposition.

For a stable compound like this compound, the TGA thermogram is expected to show a stable baseline until the onset of thermal decomposition at a high temperature. The analysis of 6-chloroquinolin-2(1H)-one using TGA showed that the compound is thermally stable up to a certain temperature, after which significant mass loss occurs. uni.lu

Solid-State Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these interactions is key to explaining the observed physicochemical properties of the solid.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts. The analysis of the Hirshfeld surface and its corresponding 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts.

For a related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, Hirshfeld surface analysis was used to quantify the intermolecular interactions. nih.gov The dnorm surface reveals regions of close contact, with red spots indicating hydrogen bonds and other close contacts. The 2D fingerprint plot provides a summary of the percentage contribution of different types of contacts, such as H···H, C···H, O···H, and Br···H interactions. This analysis is crucial for understanding the packing of molecules in the crystal.

Table 3: Representative Hirshfeld Surface Analysis Data for a Substituted Bromoquinolinone Derivative

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 18.5 |

| O···H/H···O | 12.2 |

| Br···H/H···Br | 10.8 |

| Other | 13.5 |

| Note: This data is representative of a substituted bromoquinolinone derivative and is for illustrative purposes. |

Hydrogen Bonding Network Characterization

Hydrogen bonds are among the most important intermolecular interactions that direct the assembly of molecules in the solid state. In the crystal structure of quinolinone derivatives, hydrogen bonds involving the amide proton (N-H) and the carbonyl oxygen (C=O) are expected to play a significant role in the formation of the crystal lattice.

π-π Stacking Interactions Analysis

π-π stacking interactions represent a cornerstone of supramolecular chemistry and crystal engineering, exerting significant influence over the solid-state packing of aromatic molecules. nih.govmdpi.com These non-covalent interactions, arising from a combination of electrostatic (quadrupole-quadrupole) and van der Waals forces, are critical in defining the three-dimensional architecture and stability of crystalline solids. mdpi.com In the context of this compound, the extended, planar, and electron-rich quinolinone ring system provides an ideal scaffold for the formation of significant π-π stacking interactions.

The molecular structure of this compound features a fused bicyclic aromatic system. In the solid state, molecules of this nature tend to arrange themselves to maximize attractive intermolecular forces. Crystal structures of related quinoline and quinolinone derivatives frequently exhibit prominent π-π stacking motifs, which are crucial for stabilizing the crystal lattice. rsc.orgresearchgate.net These interactions typically involve the parallel or near-parallel alignment of the aromatic rings of adjacent molecules.

Detailed analysis of related structures reveals that these stacking interactions are often characterized by a parallel-displaced or an offset face-to-face arrangement rather than a direct, eclipsed conformation. This geometry is energetically favorable as it minimizes the repulsive forces between the electron clouds of the π-systems while maintaining attractive interactions. The key parameters used to define the geometry of these interactions are the centroid-to-centroid distance between the aromatic rings, the interplanar distance, and the slip angle (the angle between the ring normal and the centroid-to-centroid vector). nih.gov For instance, intermolecular face-to-face π-π stacking interactions have been observed in the crystal structures of other quinoline derivatives with a centroid-centroid separation of approximately 3.563 Å. researchgate.net Generally, effective π-π stacking interactions occur at centroid-to-centroid distances ranging from 3.3 to 3.8 Å. nih.gov

Spectroscopic techniques can also provide evidence of π-π interactions. UV-visible absorption spectroscopy, for example, may show changes in absorption maxima or intensities (hypsochromic or bathochromic shifts) upon aggregation in solution, which can be indicative of stacking. nih.govrsc.org While detailed crystallographic data for this compound is not available in the provided sources, the analysis of its structural analogues allows for an informed characterization of its expected stacking behavior.

The following table outlines the typical geometric parameters anticipated for π-π stacking interactions in crystalline this compound, based on established values for similar heterocyclic systems. nih.govresearchgate.net

Table 1: Expected Geometric Parameters for π-π Stacking Interactions

| Parameter | Description | Expected Value/Range |

|---|---|---|

| Centroid-to-Centroid Distance (Å) | The distance between the geometric centers of two interacting aromatic rings. | 3.40 - 3.80 |

| Interplanar Distance (Å) | The perpendicular distance between the mean planes of two parallel stacked rings. | 3.30 - 3.60 |

These interactions, in concert with potential hydrogen bonds involving the lactam N-H and carbonyl oxygen, as well as possible halogen-based interactions, would collectively dictate the final supramolecular assembly of the compound in the solid state. mdpi.comiucr.org

Computational and Theoretical Studies of 6 Bromo 4 Chloroquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular properties of quinolinone derivatives. These methods offer a balance between computational cost and accuracy, making them a staple in modern chemical research.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the ground-state geometry of 6-Bromo-4-chloroquinolin-2(1H)-one can be optimized. bhu.ac.in This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy configuration.

For similar quinoline (B57606) derivatives, DFT calculations have been successfully used to determine bond lengths and bond angles, which show good agreement with experimental data where available. bhu.ac.in For instance, in a related compound, the bond angle of C19-C21-C23 was calculated to be 118.9912°. bhu.ac.in While specific optimized geometry parameters for this compound are not readily found in the literature, the expected bond lengths and angles would be influenced by the presence of the bromine and chlorine substituents on the quinolinone core. The planarity of the quinoline ring system is a key feature, although slight deviations of the substituent atoms from this plane can occur. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative Core (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | ~1.39 - 1.42 | - |

| C=C | ~1.36 | - |

| C-N | ~1.38 | - |

| C=O | ~1.23 | - |

| C-Cl | ~1.74 | - |

| C-Br | ~1.90 | - |

| C-N-C | - | ~120 |

| C-C-C (ring) | - | ~120 |

Note: This table is illustrative and based on general values for similar structures. Precise values for this compound would require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). dergipark.org.tr By calculating the transition energies and oscillator strengths, TD-DFT can identify the wavelengths at which the molecule absorbs light. dergipark.org.tr

For quinoline derivatives, TD-DFT calculations, often performed at the same level of theory as the geometry optimization, can provide valuable insights into the electronic transitions. dergipark.org.tr The principal electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The substitution pattern on the quinoline ring, including the presence of halogens like bromine and chlorine, significantly influences the absorption maxima. dergipark.org.tr For this compound, transitions involving the π-orbitals of the aromatic system and the lone pairs on the oxygen, nitrogen, and halogen atoms are expected to be prominent.

Molecular Orbital Analysis

The analysis of molecular orbitals provides a deeper understanding of the chemical reactivity and electronic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In quinoline derivatives, the distribution of the HOMO and LUMO is typically across the π-conjugated system. For this compound, the HOMO is expected to have significant contributions from the electron-rich regions of the molecule, including the bromine atom and the benzene (B151609) ring, while the LUMO is likely to be localized on the electron-deficient pyridinone ring containing the chloro and carbonyl groups.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These are representative values. The actual HOMO and LUMO energies for this compound would need to be calculated specifically for this molecule.

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. bhu.ac.in It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. bhu.ac.in In an EPS map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the carbonyl oxygen atom and to a lesser extent, the bromine and chlorine atoms, indicating their nucleophilic character. The hydrogen atom attached to the nitrogen and the regions around the carbon atoms of the pyridinone ring are expected to exhibit positive potential, highlighting their electrophilic nature. bhu.ac.in

Atomic charge distribution analysis provides quantitative information about the charge on each atom within the molecule. Methods like Mulliken population analysis can be used to calculate these charges based on the DFT calculations. bhu.ac.in The atomic charges are crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

In this compound, the electronegative oxygen, nitrogen, chlorine, and bromine atoms are expected to carry partial negative charges. The carbonyl carbon and the carbon atom attached to the chlorine would likely have significant partial positive charges, making them susceptible to nucleophilic attack. The distribution of charges across the aromatic rings will also be influenced by the inductive and resonance effects of the substituents.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinolinone derivatives, SAR modeling helps in identifying the key structural features required for a desired therapeutic effect and in guiding the synthesis of more potent and selective analogs.

The reactivity and biological profile of this compound are significantly influenced by the electronic and steric properties of its bromo and chloro substituents. The quinolinone ring itself is an electron-rich system, but the presence of electron-withdrawing halogens alters its electronic distribution.

The chlorine atom at the 4-position is particularly important for reactivity. In related 4-chloroquinoline (B167314) derivatives, this position is susceptible to nucleophilic substitution reactions. researchgate.netmdpi.com The reactivity of the C4-Cl bond can be modulated by substituents on the benzo ring. The bromo group at the 6-position, being electron-withdrawing, is expected to enhance the electrophilicity of the C4 position, thereby increasing its reactivity towards nucleophiles. This is a crucial consideration for the synthesis of derivatives where the chloro group is displaced by other functional groups to explore a wider chemical space and biological activities.

The biological profile of quinolinone derivatives is diverse, with reports of anticancer, anti-HBV, and antibacterial activities. nih.govnih.govnih.gov SAR studies on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as anti-HBV agents revealed that modifications at various positions significantly impacted their potency. nih.gov While specific data for this compound is not available, based on analogous compounds, it is plausible that this scaffold could serve as a starting point for developing agents targeting similar pathways. The combination of the 4-chloro and 6-bromo substituents provides a unique electronic and steric profile that could be exploited for specific biological targeting.

Table 1: Predicted Influence of Substituents on the Properties of this compound

| Substituent | Position | Predicted Effect on Reactivity | Predicted Effect on Biological Profile |

| 4-Chloro | C4 | Increases susceptibility to nucleophilic substitution. | Can be a key interaction point or a leaving group for further derivatization. |

| 6-Bromo | C6 | Enhances the electrophilicity of the C4 position. | Increases lipophilicity; potential for halogen bonding with biological targets. |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful tool in drug discovery for identifying new molecules with the potential to bind to a specific target.

The this compound scaffold possesses several features that make it an attractive starting point for pharmacophore development. These include:

A Hydrogen Bond Donor: The N-H group at position 1.

A Hydrogen Bond Acceptor: The carbonyl oxygen at position 2.

An Aromatic Ring System: The bicyclic quinolinone core.

Halogen Atoms: The chloro and bromo substituents, which can act as hydrophobic features or engage in halogen bonding.

The development of a pharmacophore model based on this compound would involve identifying the spatial arrangement of these features that is optimal for binding to a particular biological target. This is typically achieved through computational methods that analyze the structures of known active compounds or the binding site of a target protein.

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that match the pharmacophoric features. Furthermore, the this compound scaffold can be used as a template for de novo ligand design, where new molecules are built piece by piece to fit the pharmacophore model and the target's binding site.

For example, in the design of novel anticancer agents, the quinolin-2(1H)-one core has been identified as a privileged scaffold. nih.gov By systematically modifying the substituents at the 4 and 6 positions of this compound, it would be possible to generate a library of compounds for screening against various cancer cell lines. The 4-chloro group provides a convenient handle for introducing diverse chemical moieties through nucleophilic substitution, allowing for the exploration of a wide range of chemical space around the core scaffold.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Location on the Scaffold | Potential Role in Ligand Binding |

| Hydrogen Bond Donor | N1-H | Interaction with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | C2=O | Interaction with donor groups on the target protein. |

| Aromatic Ring | Quinoline core | Pi-pi stacking interactions with aromatic residues in the binding site. |

| Hydrophobic/Halogen Bond Donor | C4-Cl, C6-Br | Hydrophobic interactions or specific halogen bonding. |

Conclusion and Future Perspectives

Summary of Current Research Status

Current research on 6-Bromo-4-chloroquinolin-2(1H)-one primarily positions it as a key heterocyclic building block for the synthesis of more complex molecules. Its utility is derived from the presence of reactive sites—the bromo and chloro substituents—that allow for diverse chemical transformations.

The synthesis of the core quinolinone structure is well-documented, often starting from 4-bromoaniline (B143363). researchgate.netatlantis-press.comchemicalbook.com One common pathway involves the reaction of 4-bromoaniline with a dicarbonyl compound like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) or diethyl malonate, followed by a high-temperature cyclization reaction to form the corresponding 6-bromo-4-hydroxyquinolin-2(1H)-one. atlantis-press.comchemicalbook.com This intermediate is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl3), to yield the target compound, this compound. atlantis-press.comchemicalbook.com

Its significance is highlighted by its role as a precursor in the synthesis of other important quinoline (B57606) derivatives. For instance, the related compound 6-bromo-4-chloroquinoline (B1276899) is a key intermediate in the synthesis of 6-bromo-4-iodoquinoline (B1287929). atlantis-press.comresearchgate.net This iodo-derivative, in turn, is a crucial component in the synthesis of GSK2126458, a potent and selective dual inhibitor of PI3K and mTOR, which are key proteins in cancer signaling pathways. atlantis-press.comresearchgate.net This connection underscores the relevance of the 6-bromo-quinolinone scaffold in the development of targeted cancer therapies. Research has also been conducted on the Knorr synthesis of the related 6-bromo-4-methylquinolin-2(1H)-one, further demonstrating the foundational importance of this class of compounds in medicinal chemistry research aimed at infectious diseases. researchgate.net

Challenges and Opportunities in Quinolone Drug Development

The development of new drugs, including those based on the quinolone scaffold, faces significant hurdles such as the emergence of drug resistance to existing agents and the need for improved selectivity to minimize side effects. nih.govnih.gov Many current therapeutic agents, including those for cancer, suffer from these limitations, creating a pressing need for novel chemical entities. nih.gov

The this compound scaffold presents a significant opportunity to address these challenges. Its structure is inherently suitable for diversification. The chlorine atom at the 4-position and the bromine atom at the 6-position can be selectively targeted with different chemical reactions, allowing for the systematic generation of large libraries of derivatives. This capability is crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological activity.

The opportunity lies in leveraging this scaffold to design and synthesize next-generation quinolone-based drugs. By exploring a wide range of substituents at the chloro and bromo positions, researchers can fine-tune the pharmacological properties of the resulting molecules. The goal is to identify derivatives with enhanced potency against specific biological targets, improved selectivity over related targets to reduce off-target effects, and activity against drug-resistant forms of diseases. The development of such compounds represents a key opportunity for advancing the field of quinolone-based therapeutics.

Emerging Applications and Unexplored Biological Targets

While this compound is primarily known as a synthetic intermediate, the broader quinoline and quinazoline (B50416) classes of compounds exhibit a remarkable range of biological activities, suggesting potential applications for its derivatives. nih.gov These activities include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.gov

Notably, quinazoline derivatives have been successfully developed into FDA-approved anticancer drugs like Gefitinib, Erlotinib, and Lapatinib, which target the Epidermal Growth Factor Receptor (EGFR). nih.gov Recent research on novel 6-bromo quinazoline derivatives has shown them to possess cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). nih.gov Molecular docking studies with these compounds have indicated potential binding to the EGFR active site, highlighting this receptor as a continued target of interest for new quinoline-based molecules. nih.gov

The connection of the 6-bromoquinoline (B19933) scaffold to the PI3K/mTOR inhibitor GSK2126458 points toward another major avenue for exploration. atlantis-press.comresearchgate.net The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers, and developing new inhibitors for this pathway is a major focus of oncology research. Derivatives of this compound could be designed as novel kinase inhibitors, potentially targeting PI3K, mTOR, or other related kinases involved in cell growth and proliferation. The versatility of the scaffold allows for the creation of compounds that could be tested against a wide panel of unexplored or underexplored biological targets, opening up new possibilities for therapeutic intervention in various diseases.

Advanced Synthetic Strategies for Complex Derivatization

The generation of diverse and complex molecular libraries from a common core is a cornerstone of modern drug discovery. Advanced synthetic strategies are being applied to quinoline scaffolds to achieve this, and these methods are directly applicable to this compound.

The foundational synthesis typically involves the cyclization of an aniline (B41778) precursor, such as 4-bromoaniline, with a β-ketoester or similar reactant, followed by chlorination. researchgate.netatlantis-press.com However, for complex derivatization, more sophisticated methods are required. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines) can be used to introduce a wide variety of substituents at the bromine- and chlorine-bearing positions of the quinoline ring.

Research on related 1,3,6-trisubstituted quinolin-4(1H)-ones has demonstrated the feasibility of using sequential, regioselective palladium-catalyzed reactions to build molecular complexity. researchgate.net This approach allows for the controlled, stepwise introduction of different functional groups onto the quinoline core, which is ideal for creating focused libraries for biological screening. researchgate.net Applying these advanced strategies to this compound would enable the efficient and systematic exploration of the chemical space around this scaffold, significantly enhancing the potential for discovering novel drug candidates.

Q & A

Q. Characterization methods :

Q. Example Synthetic Protocol :

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| 4-Bromobenzaldehyde | Electrophilic substrate | Ethanol, reflux, 12h | 65–70 |

| L-Proline | Catalyst | RT, 24h | — |

Basic: How is the antimicrobial activity of this compound derivatives evaluated?

Q. Answer :

- Twofold serial dilution : Compounds are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria, as well as fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined by visual turbidity or optical density .

- Control comparisons : Activities are benchmarked against standard antibiotics (e.g., streptomycin).

- Structure-activity relationship (SAR) : Substitutions at the 4-chloro and 6-bromo positions are correlated with enhanced activity due to increased lipophilicity and target binding .

Advanced: How is the crystal structure of this compound resolved using X-ray crystallography?

Q. Answer :

- Data collection : Single crystals are mounted on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure solution : SHELXD (direct methods) or SHELXS (Patterson synthesis) for phase determination .

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding. Key parameters include:

Q. Example Refinement Statistics (from analogous quinolinones) :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.030 |

| wR2 (all data) | 0.088 |

| CCDC deposition number | Depends on publication |

Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictory spectral data during characterization?

Q. Answer :

- 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping signals and confirms connectivity. For example, HMBC correlations between the quinolinone carbonyl (δ ~165 ppm) and adjacent protons clarify substituent positions .

- X-ray crystallography : Definitive proof of molecular geometry and regiochemistry .

- DFT calculations : Predict NMR chemical shifts or IR vibrations to cross-validate experimental data .

Advanced: What strategies optimize the synthesis of this compound to mitigate low yields or side products?

Q. Answer :

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Protecting groups : Temporary protection of reactive sites (e.g., NH groups) prevents undesired side reactions.

- Catalyst screening : Organocatalysts (e.g., proline derivatives) or transition metals (e.g., Pd for cross-couplings) enhance efficiency .

Q. Case Study :

- Challenge : Competing bromination at undesired positions.

- Solution : Use directing groups (e.g., nitro or methoxy) to control electrophilic substitution patterns .

Advanced: How do computational methods aid in understanding the electronic effects of bromo and chloro substituents?

Q. Answer :

- DFT/Molecular docking : Calculates electrostatic potential maps to predict reactivity (e.g., electrophilic aromatic substitution).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯O contacts) influencing crystal packing .

- SAR modeling : QSAR models correlate substituent electronic parameters (σ, π) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.